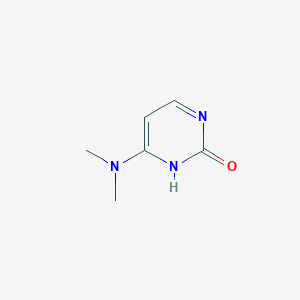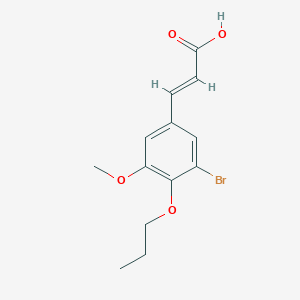![molecular formula C23H15N5O3 B10873205 2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873205.png)
2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL: , often referred to as “compound X” , is a heterocyclic compound with a complex structure. Let’s break it down:
Chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL: This part of the name indicates the fused ring system, which includes a chromene (chromeno), a triazolopyrimidine (triazolo[1,5-C]pyrimidin), and a hydroxyl group (9-OL).
Preparation Methods
Synthetic Routes:: One efficient synthetic route involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . Starting materials include 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate . This method provides functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which can find applications in various fields .
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore scalable and cost-effective approaches.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substituents on the aromatic rings can be replaced via substitution reactions.
Palladium catalysts: Used in the tandem C–N coupling step.
Trifluoromethanesulfonate: Reacts with amines to form the desired product.
Major Products:: The major products are functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which exhibit diverse chemical properties.
Scientific Research Applications
Compound X finds applications in:
Medicine: Potential as a drug candidate (e.g., leishmania CRK3 inhibitors).
Chemistry: Building blocks for designing novel compounds.
Biology: Studying biological pathways and interactions.
Mechanism of Action
The precise mechanism by which compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique fused ring system. Similar compounds include:
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: synthesized via different routes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: , which have applications as adenosine receptor antagonists.
Properties
Molecular Formula |
C23H15N5O3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
13-(2-hydroxyphenyl)-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol |
InChI |
InChI=1S/C23H15N5O3/c29-14-7-8-16-18(10-14)31-23-20(19(16)13-4-3-9-24-11-13)22-26-21(27-28(22)12-25-23)15-5-1-2-6-17(15)30/h1-12,19,29-30H |
InChI Key |
LUJDYMONVXRNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B10873126.png)
![4-(3-fluorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873136.png)

![N'-(2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10873149.png)
![5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10873159.png)
![3,4-difluoro-N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10873168.png)
![7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10873175.png)
![8-{[2-(4-chlorophenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10873184.png)
![1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-phenylthiourea](/img/structure/B10873185.png)

![(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873188.png)

![5,6-dimethyl-7-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10873201.png)

